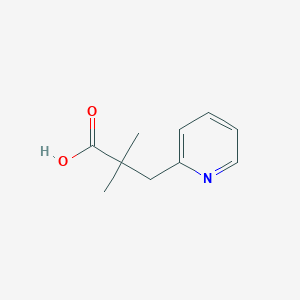![molecular formula C16H15ClN2O2 B2607005 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea CAS No. 338413-49-3](/img/structure/B2607005.png)
1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea, also known as CMU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CMU is a member of the urea class of compounds and is structurally similar to other compounds that have been shown to have a wide range of biological activities.
Applications De Recherche Scientifique
Optical and Structural Properties
One of the key areas of research involving this compound is the exploration of its optical and structural properties. For example, studies have been conducted on organic compounds similar in structure, examining their synthesis, structural characterization, and applications in nonlinear optics (NLO) and other device applications. Such compounds demonstrate potential in the creation of materials with specific optical properties, such as high transparency in the visible region and significant second harmonic generation (SHG) efficiency, which is crucial for NLO applications (Kumar et al., 2011).
Corrosion Inhibition
Research has also delved into the corrosion inhibition properties of similar urea derivatives. Studies have shown that certain substituted urea compounds can act as effective corrosion inhibitors for mild steel in acidic solutions, highlighting the potential of urea derivatives, including the compound , in protecting metals from corrosion. This application is of particular importance in industrial chemistry and materials protection (Bahrami & Hosseini, 2012).
Nonlinear Optical Materials
Furthermore, derivatives of 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea have been studied for their nonlinear optical (NLO) properties. For instance, bis-chalcone derivatives doped in polymers have been synthesized and tested, revealing significant SHG efficiencies. Such materials are promising for the development of NLO devices due to their enhanced optical limiting behavior and potential for two-photon absorption phenomena (Shettigar et al., 2006).
Environmental Degradation Studies
Additionally, the photodegradation and hydrolysis of substituted urea herbicides have been investigated, providing insights into the environmental behavior and stability of these compounds. Understanding the degradation pathways and kinetics of such compounds in water and soil is crucial for assessing their environmental impact and for the development of more eco-friendly pesticides (Gatidou & Iatrou, 2011).
Molecular Devices and Complexation
Research into the complexation behaviors of stilbene derivatives, including those related to this compound, has shown potential in the self-assembly of molecular devices. These studies explore the interactions of such compounds with cyclodextrins, leading to the formation of binary and ternary complexes that exhibit photoisomerization properties. This work lays the groundwork for the development of molecular devices based on these unique photo-responsive behaviors (Lock et al., 2004).
Propriétés
IUPAC Name |
1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-21-15-8-6-14(7-9-15)19-16(20)18-11-10-12-2-4-13(17)5-3-12/h2-11H,1H3,(H2,18,19,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJDLWXKWTWMKR-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)N/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B2606922.png)



![N-(4-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2606932.png)
![9-(4-bromophenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2606933.png)
![N-{[4-(hydrazinecarbonyl)phenyl]methyl}-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B2606936.png)

![2-((2-chlorobenzyl)thio)-7-(3-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2606940.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2606941.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2606942.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide](/img/structure/B2606943.png)

![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3,4-oxadiazole](/img/structure/B2606945.png)